methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318238-02-7) is a pyrazole-based compound characterized by a complex substitution pattern. Its molecular formula is C₁₈H₁₄ClN₃O₃S (molar mass: 387.84 g/mol) . The structure features:
- A pyrazole core substituted at position 1 with a phenyl group.
- A hydroxyimino (-CH=N-OH) group at position 2.
- A sulfanyl (-S-) bridge at position 5, linking to a 2-(methoxycarbonyl)phenyl group.
- A methyl ester at position 3.
Properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-5-(2-methoxycarbonylphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-19(24)14-10-6-7-11-16(14)29-18-15(12-21-26)17(20(25)28-2)22-23(18)13-8-4-3-5-9-13/h3-12,26H,1-2H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTAGSVBISNKPV-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 411.43 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study involving molecular docking simulations demonstrated that such compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
The biological activity of pyrazole derivatives often includes anti-inflammatory effects. The compound is hypothesized to inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases . Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Free Radical Scavenging : The presence of hydroxyl and methoxy groups enhances the compound's ability to donate electrons, neutralizing free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Gene Expression : It may affect the expression levels of genes associated with cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging activity | |
| Anti-inflammatory | Inhibition of cytokine production in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Notable Research
A study published in a peer-reviewed journal highlighted the potential of pyrazole derivatives as novel therapeutic agents against cancer. The findings indicated that specific structural modifications could enhance their efficacy against various cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
2.1.1 Substituent Variations
- Chlorophenyl and Carboxamide Derivatives (CAS: Unspecified, ): Features a 5-hydroxy-3-methyl-pyrazole substituted with a chlorophenyl and carboxamide group. Crystallographic Data: Hydrogen bonding via the carboxamide group influences crystal packing, whereas the target compound’s hydroxyimino group may enable stronger intermolecular hydrogen bonds .
- Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl Pyrazole-3-Carboxylate (CAS: Unspecified, ): Contains a sulfonyl (-SO₂-) group instead of sulfanyl.
2.1.2 Functional Group Comparisons
- Hydroxyimino vs. Carboxamide/Thioamide (): Hydroxyimino (-CH=N-OH) offers dual hydrogen-bonding capacity (N-H and O-H), whereas carboxamide (-CONH₂) provides a single H-bond donor. Thioamide (-CSNH₂) has lower polarity, reducing solubility .
- Sulfanyl vs. Sulfinyl/Sulfonyl ():
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Metabolic Stability :
- Sulfanyl groups are prone to oxidation in vivo, whereas sulfonyl () or trifluoromethyl () groups resist metabolic degradation .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this pyrazole derivative?
Answer:
- Synthesis :
- Characterization :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm⁻¹) and hydroxyimino (N–O) peaks (∼1600 cm⁻¹) .
- ¹H-NMR : Key signals include δ 1.3–1.5 ppm (ethyl ester protons) and δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns consistent with the ester and sulfanyl groups .
- Elemental Analysis : Validate purity (>95% C, H, N content) .
Basic: How is the pharmacological activity of this compound typically evaluated?
Answer:
- Analgesic Activity :
- Anti-inflammatory Activity :
- Ulcerogenicity :
- Antimicrobial Screening :
Advanced: How can computational methods optimize the synthesis route?
Answer:
- Quantum Chemical Calculations :
- Reaction Design :
- Design of Experiments (DOE) :
Advanced: What crystallographic techniques resolve structural ambiguities in this compound?
Answer:
- Single-Crystal X-ray Diffraction :
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
Answer:
- Substituent Screening :
- Biological Assays :
Advanced: How can contradictory data (e.g., purity vs. bioactivity discrepancies) be addressed?
Answer:
- Analytical Cross-Validation :
- DOE-Based Troubleshooting :
Advanced: What strategies improve solubility and purification for in vitro studies?
Answer:
- Solubility Enhancement :
- Purification :
Basic: What safety protocols are critical during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
